Quinoline, 1-benzoyl-1,2-dihydro-2,2,4-trimethyl-
Description
Significance of the Quinoline (B57606) Scaffold in Advanced Organic Chemistry
The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the fields of organic and medicinal chemistry. researchgate.netnih.gov This structural motif is not merely a synthetic curiosity but is a "privileged scaffold" found in a multitude of natural products, most notably alkaloids like quinine, an essential antimalarial drug. wikipedia.org Its importance is underscored by its presence in numerous commercialized pharmaceuticals demonstrating a wide array of biological activities, including antibacterial, anticancer, and antimalarial properties. researchgate.netnih.gov
The versatility of the quinoline ring allows for functionalization at various positions, which significantly expands its chemical space and enables the fine-tuning of its pharmacological profile. nih.govrsc.org This adaptability has driven continuous efforts to develop novel and efficient synthetic methodologies for creating diverse quinoline derivatives. nih.goviipseries.orgorganic-chemistry.org Researchers utilize the quinoline core as a key building block for designing and synthesizing new drug candidates, aiming to overcome challenges like drug resistance and toxicity. nih.gov The ability of the quinoline system to undergo various chemical transformations, including electrophilic and nucleophilic substitutions, further cements its role as a fundamental component in the development of new therapeutic agents and functional materials. nih.govrsc.org
Contextualizing 1,2-Dihydroquinoline (B8789712) Systems within Heterocyclic Chemistry
Within the vast landscape of heterocyclic compounds, 1,2-dihydroquinolines represent a significant subclass as partially saturated derivatives of the aromatic quinoline system. nih.gov These structures are crucial intermediates in various chemical syntheses, including the renowned Skraup-Doebner-Von Miller reaction for preparing quinolines, where they can sometimes be isolated. researchgate.net The development of novel synthetic strategies to construct the 1,2-dihydroquinoline motif has been a persistent goal for organic chemists, leading to a variety of methods, from traditional acid-catalyzed cyclizations to modern transition metal-catalyzed and hydrazine-catalyzed reactions. nih.govorganic-chemistry.org
The presence of the 1,2-dihydroquinoline core in molecules with a broad spectrum of biological activities highlights its importance. nih.gov This framework is a key feature in various natural products and synthetic compounds explored for their therapeutic potential. nih.govnih.gov The non-aromatic, partially saturated pyridine ring in the 1,2-dihydroquinoline system offers distinct stereochemical and electronic properties compared to its fully aromatic quinoline counterpart, providing unique opportunities for chemical modification and interaction with biological targets.
Rationale for Comprehensive Academic Investigation of Quinoline, 1-benzoyl-1,2-dihydro-2,2,4-trimethyl-
The focused academic investigation of Quinoline, 1-benzoyl-1,2-dihydro-2,2,4-trimethyl- is predicated on the established biological significance of the 1,2-dihydroquinoline core and the strategic introduction of an N-benzoyl group. The core structure, 2,2,4-trimethyl-1,2-dihydroquinoline (B116575), is closely related to known antioxidant compounds. researchgate.netmdpi.com For instance, the derivative 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has demonstrated anti-inflammatory properties and the ability to reduce oxidative stress in preclinical models. mdpi.com
The addition of a benzoyl group to the nitrogen atom at the 1-position is a deliberate synthetic modification intended to modulate the compound's physicochemical and biological properties. This N-acylation can serve several purposes. It can enhance the stability of the dihydroquinoline ring system and, in some cases, prevent metabolic transformation into potentially toxic byproducts, a strategy that has been explored with related structures. nih.gov A study on the related compound 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (BHDQ) highlighted its hepatoprotective effects, which are attributed to its antioxidant capabilities. nih.govnih.gov Therefore, the comprehensive study of the title compound is driven by the need to understand how the N-benzoyl modification influences the inherent reactivity and potential bioactivity of the 2,2,4-trimethyl-1,2-dihydroquinoline scaffold, contributing to the broader exploration of structure-activity relationships within this class of potent heterocyclic compounds.
Properties
IUPAC Name |
phenyl-(2,2,4-trimethylquinolin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c1-14-13-19(2,3)20(17-12-8-7-11-16(14)17)18(21)15-9-5-4-6-10-15/h4-13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFQHAILCXWLNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=CC=CC=C12)C(=O)C3=CC=CC=C3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351351 | |
| Record name | Quinoline, 1-benzoyl-1,2-dihydro-2,2,4-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10446-90-9 | |
| Record name | Quinoline, 1-benzoyl-1,2-dihydro-2,2,4-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Elucidation of Quinoline, 1 Benzoyl 1,2 Dihydro 2,2,4 Trimethyl
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. A full NMR analysis, including one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments, would be required to unambiguously confirm the constitution and stereochemistry of Quinoline (B57606), 1-benzoyl-1,2-dihydro-2,2,4-trimethyl-.
One-Dimensional (1D) NMR: ¹H, ¹³C, and Heteronuclear Spectra
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton in the molecule. The aromatic protons of the dihydroquinoline and benzoyl rings would resonate in the downfield region (typically δ 7.0-8.5 ppm). The vinyl proton at the C3 position of the dihydroquinoline ring would likely appear as a singlet or a narrowly split multiplet. The aliphatic region would be characterized by a singlet for the C4-methyl group and two distinct singlets for the gem-dimethyl groups at the C2 position, which are rendered diastereotopic by the chiral center at C2. The presence of the benzoyl group introduces rotational isomerism (atropisomerism) which could lead to broadening or duplication of signals, particularly for protons near the N-benzoyl bond.
¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data. The carbonyl carbon of the benzoyl group would be highly deshielded, appearing at a characteristic downfield shift (δ > 165 ppm). Aromatic carbons would resonate in the δ 110-150 ppm range. The quaternary C2 and C4 carbons of the dihydroquinoline ring, along with the carbons of the three methyl groups, would appear in the aliphatic region of the spectrum.
Expected ¹H NMR Chemical Shifts
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Benzoyl Aromatic | ~7.2 - 8.0 | Multiplet |
| Dihydroquinoline Aromatic | ~6.8 - 7.5 | Multiplets |
| C3-H (Vinyl) | ~5.5 - 6.0 | Singlet |
| C4-CH₃ | ~1.5 - 2.0 | Singlet |
Note: This table is predictive and based on general chemical shift theory. Actual experimental values are required for confirmation.
Two-Dimensional (2D) NMR: COSY, HSQC, HMBC, NOESY for Connectivity and Stereochemical Assignment
COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks. For instance, it would confirm couplings between adjacent protons on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. It would be instrumental in determining the relative stereochemistry and preferred conformation of the molecule in solution, such as the orientation of the benzoyl group relative to the dihydroquinoline ring system.
Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis (e.g., HRMS, GC-MS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a molecule. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₂₁H₂₁NO).
The fragmentation pattern observed in the mass spectrum would offer further structural proof. Expected fragmentation pathways could include the cleavage of the N-benzoyl bond, leading to the formation of a benzoyl cation (m/z 105) and the 1,2-dihydro-2,2,4-trimethylquinoline radical cation. Another characteristic fragmentation would be the loss of a methyl group from the molecular ion.
Expected Mass Spectrometry Data
| Ion | Formula | Expected m/z |
|---|---|---|
| [M]⁺ | [C₂₁H₂₁NO]⁺ | 303.16 |
| [M-CH₃]⁺ | [C₂₀H₁₈NO]⁺ | 288.14 |
| [C₇H₅O]⁺ | [C₇H₅O]⁺ | 105.03 |
Note: This table is predictive. HRMS would provide much higher precision.
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Studies
Vibrational spectroscopy probes the functional groups within a molecule.
FTIR: The FTIR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the amide (benzoyl) group, expected around 1650-1680 cm⁻¹. Other key bands would include C-H stretching vibrations for aromatic and aliphatic groups (around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively), C=C stretching for the aromatic rings and the vinyl group (around 1450-1600 cm⁻¹), and C-N stretching vibrations.
Raman: Raman spectroscopy would complement the FTIR data. Aromatic ring vibrations typically give strong Raman signals. The C=O stretch would also be visible, though potentially weaker than in the FTIR spectrum.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)
UV-Vis Spectroscopy: The UV-visible spectrum is dictated by the electronic transitions within the molecule's conjugated π-system. Quinoline, 1-benzoyl-1,2-dihydro-2,2,4-trimethyl- possesses two main chromophores: the benzoyl group and the dihydroquinoline system. The spectrum would be expected to show strong absorptions in the UV region, likely with multiple bands corresponding to π→π* transitions within the aromatic systems. The N-benzoyl group's conjugation with the quinoline nitrogen could lead to a red-shift (shift to longer wavelength) compared to the parent dihydroquinoline.
Photoluminescence: If the compound is fluorescent, photoluminescence spectroscopy would reveal its emission properties upon excitation at an appropriate wavelength. The emission spectrum is typically a mirror image of the lowest energy absorption band.
X-ray Crystallography for Solid-State Molecular Architecture
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. It would unequivocally establish the conformation of the dihydroquinoline ring and the orientation of the benzoyl and trimethyl substituents, providing a complete and unambiguous picture of the molecular architecture. To date, no published crystal structure for this specific compound is available.
Chemical Reactivity and Mechanistic Investigations of Quinoline, 1 Benzoyl 1,2 Dihydro 2,2,4 Trimethyl
Reactivity Profiling of the 1,2-Dihydroquinoline (B8789712) Core
The 1,2-dihydroquinoline core is a key structural motif present in numerous biologically active compounds. Its reactivity is largely influenced by the partially saturated heterocyclic ring fused to a benzene (B151609) ring. This structure gives rise to a unique electronic environment that allows for a variety of chemical transformations.
Electron Density Distribution and its Influence on Reaction Pathways
At present, specific experimental or computational studies detailing the electron density distribution of Quinoline (B57606), 1-benzoyl-1,2-dihydro-2,2,4-trimethyl- are not extensively available in the public domain. However, general principles of organic chemistry allow for a qualitative understanding of its electronic characteristics.
The benzoyl group, being a strong electron-withdrawing group, is expected to decrease the electron density on the nitrogen atom. This reduction in electron density at the nitrogen atom, in turn, influences the aromaticity and reactivity of the entire dihydroquinoline system. The trimethyl substitution on the heterocyclic ring introduces electron-donating methyl groups, which can partially counteract the effect of the benzoyl group by increasing the electron density in their vicinity. This intricate balance of electronic effects is a key determinant of the regioselectivity and stereoselectivity of its reactions. For instance, in electrophilic substitution reactions, the positions ortho and para to the nitrogen on the benzene ring are typically activated in aniline (B41778) derivatives; however, the N-benzoyl group in this compound is expected to deactivate these positions towards electrophilic attack.
Mechanistic Studies of Specific Transformations (e.g., Allylic Rearrangements, Cyclocondensation Reactions)
Allylic Rearrangements:
The bromination of N-acyl-2,2,4-trimethyl-1,2-dihydroquinolines, including the N-benzoyl derivative, has been a subject of mechanistic investigation. The reaction with N-bromosuccinimide (NBS) demonstrates a fascinating dependence on the reaction conditions, leading to different products through distinct mechanistic pathways.
In a non-polar solvent like carbon tetrachloride (CCl4) and in the presence of a radical initiator such as benzoyl peroxide, bromination preferentially occurs at the C-4 methyl group. This suggests a free-radical mechanism where a bromine radical abstracts a hydrogen atom from the most reactive allylic position.
Conversely, when the reaction is conducted in a polar solvent like dimethylformamide (DMF), the reaction pathway can shift. With one equivalent of NBS in DMF, bromination can occur at the C-3 position, accompanied by an allylic rearrangement of the double bond. The use of two equivalents of NBS in DMF leads to the formation of 3-bromo-4-bromomethylene-2,2-dimethyl-3,4-dihydroquinolines. This change in regioselectivity points to a more polar or ionic mechanism being favored in DMF, where the solvent can stabilize charged intermediates. The N-benzoyl group plays a crucial role in influencing the stability of these intermediates and, consequently, the reaction outcome. nih.gov
Detailed studies on the N- and S-alkylation of the brominated products have shown that both the 3- and 4-brominated isomers can lead to the formation of the same 4-N- and 4-S-methyl derivatives, indicating a potential convergence of reaction pathways. nih.gov
Cyclocondensation Reactions:
Oxidative and Reductive Pathways of Dihydroquinoline Systems
The oxidative behavior of 1,2-dihydroquinoline systems is of significant interest, particularly in the context of their antioxidant properties. Studies on a closely related derivative, 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (BHDQ), have provided valuable insights into the oxidative pathways of this structural class. nih.govelectrochemsci.orgnih.gov
The introduction of the benzoyl group at the N-1 position is a key structural modification that influences the antioxidant activity. It is suggested that this group can prevent the in vivo formation of potentially toxic metabolites, such as 2,2,4-trimethyl-6(2H)-quinolinone, which can arise from the oxidation of the unsubstituted dihydroquinoline core. nih.gov
In models of chemically induced oxidative stress, BHDQ has been shown to exhibit significant hepatoprotective effects. nih.govelectrochemsci.org This protective mechanism is attributed to its ability to mitigate oxidative stress by modulating the activity of key antioxidant enzymes. The compound has been observed to influence the activity of superoxide (B77818) dismutase (SOD), catalase, glutathione (B108866) peroxidase, glutathione reductase, and glutathione transferase. electrochemsci.org Furthermore, it has been shown to affect the gene transcription of Sod1 and Gpx1, potentially through the activation of the Nrf2 and Foxo1 transcription factors. electrochemsci.org
The antioxidant activity of the 1-benzoyl-1,2-dihydro-2,2,4-trimethylquinoline scaffold is likely due to its ability to scavenge free radicals and to upregulate the endogenous antioxidant defense systems. The following table summarizes the observed effects of a BHDQ derivative on markers of oxidative stress.
| Marker of Oxidative Stress | Observed Effect of BHDQ Derivative | Reference |
|---|---|---|
| Superoxide Dismutase (SOD) Activity | Activation | electrochemsci.org |
| Catalase Activity | Activation | electrochemsci.org |
| Glutathione Peroxidase (GPx) Activity | Activation | electrochemsci.org |
| Glutathione Reductase (GR) Activity | Activation | electrochemsci.org |
| Glutathione Transferase (GST) Activity | Activation | electrochemsci.org |
| Sod1 and Gpx1 Gene Transcription | Activation | electrochemsci.org |
Information regarding the specific reductive pathways of Quinoline, 1-benzoyl-1,2-dihydro-2,2,4-trimethyl- is not extensively detailed in the available scientific literature.
Interactions with Metal Ions and Coordination Chemistry
There is a lack of specific studies in the available literature that focus on the interactions of Quinoline, 1-benzoyl-1,2-dihydro-2,2,4-trimethyl- with metal ions or its coordination chemistry. While the broader class of quinoline derivatives is known to form complexes with various metal ions, the specific chelating properties and coordination behavior of this particular N-benzoyl substituted dihydroquinoline have not been reported.
Computational and Theoretical Investigations of Quinoline, 1 Benzoyl 1,2 Dihydro 2,2,4 Trimethyl
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules. For quinoline (B57606) derivatives, DFT is commonly used to determine optimized molecular geometries, electronic structures, and other quantum chemical parameters.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy state. For a molecule like Quinoline, 1-benzoyl-1,2-dihydro-2,2,4-trimethyl-, this would involve determining the most stable spatial orientation of the benzoyl group relative to the dihydroquinoline ring system. Conformational analysis would further explore the energy landscape of different rotational isomers (conformers) to identify the most energetically favorable shapes of the molecule. However, specific optimized bond lengths, bond angles, and dihedral angles for this compound are not documented in existing literature.
Electronic Structure Analysis (HOMO-LUMO, Band Gap, Charge Distribution)
The electronic properties of a molecule are crucial for understanding its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's ability to donate or accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of chemical reactivity and stability. scielo.br A smaller gap generally suggests higher reactivity. scielo.br Mulliken charge distribution analysis would reveal the partial charges on each atom, indicating sites susceptible to nucleophilic or electrophilic attack. ekb.eg For quinoline derivatives, the HOMO is often located on the quinoline ring system, while the LUMO's position can vary depending on the substituents. mdpi.com Specific values for the HOMO-LUMO energies and the band gap for Quinoline, 1-benzoyl-1,2-dihydro-2,2,4-trimethyl- have not been reported.
Aromaticity Indices and their Correlation with Structural Features
Aromaticity is a key concept in chemistry that relates to the stability and electronic properties of cyclic, planar molecules with delocalized π-electrons. masterorganicchemistry.com Various computational indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and the Para-Delocalization Index (PDI), are used to quantify the degree of aromaticity. nih.gov In quinoline systems, which consist of a fused benzene (B151609) and pyridine (B92270) ring, these indices can reveal how substituents affect the aromatic character of each ring. nih.govnih.gov Studies on other quinolines have shown that the aromaticity of the pyridine-type ring can be particularly important for biological activity. nih.govnih.gov However, no specific aromaticity indices have been calculated for Quinoline, 1-benzoyl-1,2-dihydro-2,2,4-trimethyl-.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular dynamics simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net For a compound like Quinoline, 1-benzoyl-1,2-dihydro-2,2,4-trimethyl-, MD simulations could provide insights into its conformational flexibility, interactions with solvent molecules, and its dynamic behavior when interacting with biological macromolecules like proteins or DNA. researchgate.netmdpi.com Such simulations are valuable for understanding how a molecule might behave in a biological environment. researchgate.net There are currently no published MD simulation studies specifically involving Quinoline, 1-benzoyl-1,2-dihydro-2,2,4-trimethyl-.
Quantitative Structure-Activity Relationship (QSAR) and Molecular Descriptors (e.g., Dipole Moment, Chemical Hardness, Electrophilicity)
QSAR is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This is achieved by calculating various molecular descriptors that quantify different aspects of the molecule's physicochemical properties. nih.gov Important descriptors include the dipole moment (a measure of molecular polarity), chemical hardness (resistance to change in electron distribution), and electrophilicity (the ability to accept electrons). pensoft.netresearchgate.netwa.gov These descriptors, along with others, can be used to build predictive models for the biological activity of new, untested compounds. nih.gov While QSAR studies have been performed on various sets of quinoline derivatives, a QSAR model incorporating Quinoline, 1-benzoyl-1,2-dihydro-2,2,4-trimethyl- and its specific molecular descriptors is not available.
Molecular Docking Simulations for Ligand-Target Interactions (e.g., Enzyme Binding Sites)
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. wa.govyoutube.commdpi.com This technique is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. mdpi.com Docking simulations of Quinoline, 1-benzoyl-1,2-dihydro-2,2,4-trimethyl- with various enzyme binding sites could predict its binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues. wa.govyoutube.com Such studies could suggest potential biological targets for this compound. To date, no molecular docking studies specifically featuring Quinoline, 1-benzoyl-1,2-dihydro-2,2,4-trimethyl- have been published.
Mechanistic Insights into Biological Interactions of Quinoline, 1 Benzoyl 1,2 Dihydro 2,2,4 Trimethyl Derivatives
In Vitro Studies on Enzyme Inhibition Mechanisms
Inhibition of Viral Enzymes (e.g., HIV Reverse Transcriptase)
Derivatives of quinoline (B57606) have been investigated for their potential to inhibit viral enzymes, a key strategy in antiviral drug development. The enzyme reverse transcriptase (RT) from the human immunodeficiency virus type 1 (HIV-1) is a critical target for antiviral therapies. nih.gov Kinetic studies on a related quinoline derivative, the chloroxoquinolinic ribonucleoside 6-chloro-1,4-dihydro-4-oxo-1-(β-D-ribofuranosyl) quinoline-3-carboxylic acid, revealed its inhibitory action against HIV-1 RT. researchgate.net This compound was found to inhibit the RNA-dependent DNA polymerase (RDDP) activity of the enzyme. researchgate.net The mechanism of inhibition was determined to be uncompetitive with respect to the incorporation of the deoxynucleoside triphosphate (dNTP) and noncompetitive regarding the template/primer binding. researchgate.net This suggests the inhibitor has a greater affinity for the ternary complex, formed by the enzyme, template/primer, and dNTP, than for the enzyme alone. researchgate.net
In silico modeling suggested that this quinoline derivative binds to the non-nucleoside inhibitor binding pocket (NNIBP) of the reverse transcriptase enzyme, but through different interactions than those observed with classic non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.net Further screening of other heterocyclic systems has also identified compounds with inhibitory activity against HIV-1 RT. For instance, certain benzisothiazolone derivatives have been shown to inhibit both the DNA polymerase and ribonuclease H (RNase H) activities of HIV-1 RT, with IC50 values in the low micromolar range. mdpi.comnih.gov Similarly, a series of 2-hydroxy-1,4-naphthoquinone (B1674593) Mannich bases were screened, with some compounds showing potent HIV-1-RNase H inhibitory activity with IC50 values as low as 2.8 µM. mdpi.com
| Compound Class | Enzyme Target | IC50 Value | Source |
| Benzisothiazolone derivative 1 | HIV-1 RT (DNA Polymerase) | ~5.97 µM | mdpi.com |
| Benzisothiazolone derivative 1 | HIV-1 RT (RNase H) | ~0.16 µM | mdpi.com |
| Benzisothiazolone derivative 2 | HIV-1 RT (DNA Polymerase) | ~2.64 µM | mdpi.com |
| Benzisothiazolone derivative 2 | HIV-1 RT (RNase H) | ~0.13 µM | mdpi.com |
| Lawsone Mannich base 1e | HIV-1 RNase H | ~3.1 µM | mdpi.com |
| Lawsone Mannich base 2k | HIV-1 RNase H | ~2.8 µM | mdpi.com |
Modulation of Kinase Activity (e.g., Tyrosine Kinases, DHODH Kinase)
The modulation of protein kinase activity is a significant area of research for therapeutic development, particularly in oncology. While direct studies on 1-benzoyl-1,2-dihydro-2,2,4-trimethylquinoline are limited, research into structurally related quinoline and quinazolinone derivatives has demonstrated their potential as kinase inhibitors.
A series of 4,5-dihydro-1H- nih.govnih.govdithiolo[3,4-c]quinoline-1-thione derivatives were synthesized and screened for inhibitory activity against a panel of protein kinases. mdpi.com Certain derivatives exhibited significant inhibition of Janus kinase 3 (JAK3) and Nucleophosmin-Anaplastic Lymphoma Kinase (NPM1-ALK). mdpi.com For example, compounds 2a and 2b were potent inhibitors of both JAK3 and NPM1-ALK. mdpi.com Another derivative, compound 2c, showed excellent activity against a mutant form of the c-Raf kinase. mdpi.com
In another study, novel 2-sulfanylquinazolin-4(3H)-one derivatives were evaluated as multi-kinase inhibitors. mdpi.com One compound in particular, designated 5d, showed broad-spectrum anticancer activity and was examined for its inhibitory potential against several protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 2 (CDK2). mdpi.com The compound displayed potent, nanomolar-range inhibition against HER2, EGFR, and VEGFR2. mdpi.com
| Compound | Kinase Target | IC50 Value (µM) | Source |
| Dithioloquinoline 2a | JAK3 | 0.36 | mdpi.com |
| Dithioloquinoline 2a | NPM1-ALK | 0.54 | mdpi.com |
| Dithioloquinoline 2b | JAK3 | 0.38 | mdpi.com |
| Dithioloquinoline 2b | NPM1-ALK | 0.25 | mdpi.com |
| Dithioloquinoline 2c | JAK3 | 0.41 | mdpi.com |
| Dithioloquinoline 2c | cRAF[Y340D][Y341D] | 0.78 | mdpi.com |
| Quinazolinone 5d | VEGFR2 | 0.198 | mdpi.com |
| Quinazolinone 5d | EGFR | 0.103 | mdpi.com |
| Quinazolinone 5d | HER2 | 0.097 | mdpi.com |
| Quinazolinone 5d | CDK2 | 2.097 | mdpi.com |
Impact on Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division and are a key target for anticancer agents. chemrxiv.org Various heterocyclic compounds, including some quinoline derivatives, have been shown to interfere with tubulin polymerization. For instance, a hybrid molecule containing a 1,2,3,4-tetrahydroquinoline (B108954) moiety demonstrated inhibitory activity against tubulin polymerization with an IC50 value of 2.4 µM. mdpi.com This activity is comparable to other known tubulin inhibitors that bind at the colchicine (B1669291) site. mdpi.com The disruption of microtubule dynamics by such agents leads to a halt in the cell cycle, ultimately triggering apoptosis. chemrxiv.org
Studies on other benzoheterocycles have further validated this mechanism. A series of compounds where a 3',4',5'-trimethoxybenzoyl moiety was attached to different benzoheterocyclic systems were evaluated for their effect on tubulin polymerization. nih.gov One such derivative proved to be a more potent inhibitor of tubulin polymerization than the reference compound Combretastatin A-4 (CA-4), demonstrating a direct correlation between its antiproliferative activity and its ability to inhibit tubulin assembly. nih.gov Similarly, certain 1H-benzimidazol-2-yl hydrazones were found to slow down tubulin polymerization, an effect comparable to the known inhibitor nocodazole. mdpi.comnih.gov
| Compound Class | Activity | IC50 Value (µM) | Source |
| Coumarin-tetrahydroquinoline hybrid | Tubulin Polymerization Inhibition | 2.4 | mdpi.com |
| 2-phenyl-indole derivative | Tubulin Polymerization Inhibition | >40 | nih.gov |
| Benzo[b]thiophene derivative | Tubulin Polymerization Inhibition | 2.0 | nih.gov |
Cellular Pathway Interrogation in Model Systems (excluding clinical data)
Cell Cycle Regulation Studies
The inhibition of tubulin polymerization directly impacts cell cycle progression. Agents that destabilize microtubules typically cause cells to arrest in the G2/M phase of the cell cycle, as a functional mitotic spindle cannot be formed. mdpi.com The coumarin-tetrahydroquinoline hybrid that was shown to inhibit tubulin polymerization also induced cell cycle arrest at the G2/M phase in cancer cell lines. mdpi.com This arrest is a direct consequence of the disruption of microtubule dynamics, which activates the spindle assembly checkpoint and prevents cells from proceeding into anaphase. Similarly, other tubulin-targeting agents, including certain 1,2,4-triazole (B32235) derivatives, have been shown to cause a significant accumulation of cells in the G2/M phase. mdpi.com
Apoptosis Induction Mechanisms
Prolonged arrest at the G2/M phase of the cell cycle often leads to the induction of apoptosis, or programmed cell death. The mechanisms by which quinoline derivatives and related compounds induce apoptosis have been explored in various model systems. For example, some quinoline-N-oxide derivatives have been shown to induce apoptosis in human erythroleukemic K562 cells. nih.gov This induction was accompanied by the activation of initiator caspase-9 and effector caspase-3, key enzymes in the intrinsic apoptotic pathway. nih.gov
In the case of tubulin-inhibiting agents like the coumarin-tetrahydroquinoline hybrid, the G2/M arrest is followed by the induction of apoptosis, characterized by the downregulation of anti-apoptotic proteins such as Bcl-2 and Mcl-1 and the activation of executioner caspases like caspase-3. mdpi.com In contrast, a study on the derivative 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (BHDQ) in a model of carbon tetrachloride-induced liver injury found that while the toxicant increased the activity of caspase-8 and caspase-3, subsequent treatment with BHDQ did not significantly affect the activity of these apoptosis-mediating enzymes. nih.gov This indicates that the biological effects and pathway engagements of these derivatives can be highly dependent on both the specific chemical structure and the cellular context.
Receptor Binding and Ligand-Receptor Interaction Studies
Derivatives of the quinoline scaffold have been the subject of extensive research to understand their interactions with various biological receptors at a molecular level. Computational methods, particularly molecular docking, have been instrumental in elucidating the binding modes and affinities of these compounds. These studies reveal that quinoline derivatives can establish significant binding through a combination of hydrophobic interactions and hydrogen bonds with amino acid residues within the active sites of target proteins. nih.govnih.gov
For instance, studies on quinoline derivatives as inhibitors of HIV non-nucleoside reverse transcriptase have shown good binding interactions within the active domain of the receptor. nih.gov Molecular docking analyses of these compounds have calculated binding energies and identified specific ligand-protein interactions, with some derivatives showing higher docking scores than standard drugs like elvitegravir (B1684570) and rilpivirine. nih.gov Similarly, docking studies of other quinoline derivatives against the outward-facing p-glycoprotein (6C0V) have revealed significant binding affinities, with one compound demonstrating a binding energy of -9.22 kcal/mol. nih.gov In silico investigations into dihydroquinoline derivatives as potential anticancer agents targeting human aldehyde dehydrogenase 1A1 (ALDH 1A1) also indicated high binding affinity. researchgate.netnih.gov
The affinity of these derivatives for specific receptors has been quantified through binding assays, yielding inhibition constants (Ki) that indicate potency. Research on novel quinoline structures as ligands for the serotonin (B10506) 5-HT4 receptor has identified compounds with Ki values in the subnanomolar range, indicating very high binding affinity. nih.gov For example, the cyclopropyl (B3062369) derivative 7j showed an inhibition constant of 0.44 nM. nih.gov The structure-affinity relationship studies highlighted that modifications to the quinoline nucleus, such as the substituent at position 2, can significantly influence binding potency. nih.gov
Table 1: Receptor Binding Affinities of Various Quinoline Derivatives
| Compound/Derivative Class | Target Receptor/Protein | Binding Affinity Metric | Reported Value |
|---|---|---|---|
| Quinoline Derivative 4 | HIV Reverse Transcriptase (4I2P) | Docking Score | -10.67 kcal/mol |
| 2-oxo-1,2-dihydroquinoline Derivative 17 | P-glycoprotein (6C0V) | Binding Energy | -9.22 kcal/mol |
| 4-quinolinecarboxylate 7j | Serotonin 5-HT4 Receptor | Ki | 0.44 nM |
| 4-quinolinecarboxylate 7h | Serotonin 5-HT4 Receptor | Ki | 0.62 nM |
| 4-quinolinecarboxylate 7i | Serotonin 5-HT4 Receptor | Ki | 0.86 nM |
Antimicrobial Action Mechanisms at the Molecular Level
The antimicrobial properties of quinoline derivatives are often attributed to their ability to interfere with essential cellular processes in pathogens, such as DNA replication and cell wall synthesis. One of the key molecular mechanisms involves the inhibition of bacterial DNA gyrase, an enzyme crucial for managing DNA topology during replication. mdpi.com By binding to the ATP binding site of the DNA gyrase B subunit, these compounds can competitively inhibit its function, leading to a disruption of bacterial DNA synthesis and ultimately cell death. mdpi.com
In the context of antifungal activity, derivatives of 1,2,3,4-tetrahydroquinoline have demonstrated significant efficacy. nih.gov Structure-activity relationship studies indicate that the nature and position of substituents on the benzoyl moiety play a critical role in their fungicidal potency. nih.gov For example, certain N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamides have shown excellent fungicidal activities against pathogenic fungi like Valsa mali and Sclerotinia sclerotiorum, with EC50 values lower than the commercial fungicide flutolanil. nih.gov
Molecular docking studies on related N-benzoyl heterocyclic compounds, such as N1-benzoyl pyrazolines, suggest that they may interact with transpeptidase enzymes involved in bacterial cell wall synthesis. cmu.ac.th This interaction could interfere with cell wall construction, leading to cell lysis, particularly in Gram-positive bacteria. cmu.ac.th Similarly, investigations into pyrrolo[1,2-a]quinoline (B3350903) analogues against Candida albicans have identified compounds with potent antifungal activity, showing strong binding interactions with protein targets essential for fungal survival. nih.gov
Table 2: In Vitro Antimicrobial Activity of Quinoline Derivatives and Analogues
| Compound/Derivative Class | Target Organism | Activity Metric | Reported Value (mg/L or µg/mL) |
|---|---|---|---|
| N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamide (5n ) | Valsa mali | EC50 | 3.44 mg/L |
| N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamide (5n ) | Sclerotinia sclerotiorum (in vitro) | EC50 | 2.63 mg/L |
| N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamide (5n ) | Sclerotinia sclerotiorum (in vivo) | EC50 | 29.52 mg/L |
| Pyrrolo[1,2-a]quinoline Derivative (BQ-06, 07, 08 ) | Candida albicans | MIC | 0.4 µg/mL |
| Pyrrolo[1,2-a]quinoline Derivative (BQ-01, 03, 05 ) | Candida albicans | MIC | 0.8 µg/mL |
Antioxidant Mechanisms and Radical Scavenging Activity
The antioxidant properties of dihydroquinoline derivatives are linked to their ability to modulate the cellular redox state and scavenge harmful free radicals. A notable example is 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (BHDQ), a close structural analogue of the titular compound. BHDQ exerts its protective effects by enhancing the activity of the body's primary antioxidant enzyme systems. nih.govnih.gov
In vivo studies on rats with chemically-induced hepatic injury demonstrated that BHDQ administration led to significant activation of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx), glutathione reductase (GR), and glutathione transferase (GST). nih.govnih.govresearchgate.net This enzymatic activation helps to neutralize reactive oxygen species (ROS) and mitigate oxidative stress. nih.govmdpi.com
The mechanism of this enzymatic upregulation involves the activation of specific gene transcription pathways. BHDQ has been shown to stimulate the expression of genes encoding antioxidant enzymes, such as Sod1 and Gpx1. nih.govnih.govresearchgate.net This effect is mediated through the transcriptional regulation of nuclear factor erythroid 2-related factor 2 (Nrf2) and forkhead box protein O1 (Foxo1), which are crucial regulators of cellular antioxidant responses. nih.govnih.govresearchgate.net By activating these pathways, BHDQ bolsters the cell's intrinsic defense mechanisms against oxidative damage. Computational studies on related heterocyclic compounds have further supported their potential as effective scavengers of hydroxyl radicals (HO˙), which are among the most damaging free radicals in biological systems. rsc.org
Table 3: Effect of BHDQ on Antioxidant Enzyme Activity in Rat Liver Tissue
| Enzyme | Effect of BHDQ Administration |
|---|---|
| Superoxide Dismutase (SOD) | Promoted activation |
| Catalase (CAT) | Promoted activation |
| Glutathione Peroxidase (GPx) | Promoted activation |
| Glutathione Reductase (GR) | Promoted activation |
| Glutathione Transferase (GST) | Promoted activation |
Advanced Applications of Quinoline, 1 Benzoyl 1,2 Dihydro 2,2,4 Trimethyl and Its Derivatives in Non Biological Contexts
Materials Science Applications
The unique electronic and structural characteristics of the dihydroquinoline core, modified by N-acylation and substitution, make these compounds intriguing candidates for the development of advanced materials. Their inherent aromaticity and potential for extended π-conjugation are key to their utility in optoelectronics and as colorants.
Optoelectronic Materials (e.g., Organic Light-Emitting Diodes, Solar Cells, Advanced Optoelectronics)
Derivatives of the quinoline (B57606) family are emerging as promising materials for optoelectronic applications, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). Research into diquinoline derivatives has demonstrated their potential due to their ambipolar character, meaning they can transport both electrons and holes. worktribe.com These compounds possess low p- and moderately low n-doping redox systems, which are crucial for efficient charge injection and transport in OLED devices. worktribe.com
In a similar vein, novel blue emitters for OLEDs have been developed using pyrene-benzimidazole derivatives, which, like quinolines, are nitrogen-containing heterocyclic compounds. nih.gov This related research highlights a broader strategy of using complex aromatic structures to achieve efficient and pure-blue electroluminescence, a key challenge in OLED technology. nih.gov
Flexible Hybrid Nanoceramics and Smart Materials
While direct applications of Quinoline, 1-benzoyl-1,2-dihydro-2,2,4-trimethyl- in the field of flexible hybrid nanoceramics and smart materials are not extensively documented in current literature, the fundamental chemistry of related structures provides a basis for potential use. The synthesis of organic-inorganic hybrid porous materials often involves the functionalization of a ceramic precursor, such as tetraethyl orthosilicate (B98303) (TEOS), with an organically modified precursor containing a specific functional group, like a terminal amine. researchgate.net The nitrogen atom in the dihydroquinoline ring could, in principle, serve as a site for interaction or bonding with inorganic frameworks, suggesting a potential, though yet unexplored, avenue for creating novel hybrid materials.
Dyes and Colorants Research
The quinoline skeleton is a well-established chromophore and is central to the structure of many synthetic dyes. The precursor to the title compound, 2,2,4-trimethyl-1,2-dihydroquinoline (B116575), is noted for its use in the production of cyanine (B1664457) dyes. rsc.org These dyes are known for their sharp and strong absorption bands in the visible and near-infrared regions of the spectrum.
The introduction of a benzoyl group at the N-1 position, as seen in Quinoline, 1-benzoyl-1,2-dihydro-2,2,4-trimethyl-, significantly alters the electronic properties of the dihydroquinoline ring system. This modification can impact the resulting dye's color, stability, and affinity for various substrates. Research into quinoline- and quinoxaline-based dyes has been pursued for applications as visible light photoinitiators for polymerization reactions, such as those used in dental materials. nih.gov These dyes are designed to absorb light from sources like dental lamps and generate a long-lived excited state capable of initiating a chain reaction. nih.gov The synthesis of such dyes often involves the condensation of various aromatic rings to create a rigid, highly conjugated system. nih.gov
Catalysis and Organic Synthesis Reagents
The structural features of N-benzoyl-dihydroquinolines also make them relevant in the context of organic synthesis, both as potential ligands for metal catalysts and as products of specific, catalyzed organic transformations.
Role as Ligands in Coordination Chemistry
The nitrogen atom within the dihydroquinoline ring possesses a lone pair of electrons, making it a potential coordination site for metal ions. As such, quinoline-based molecules can act as ligands in coordination chemistry. The specific steric and electronic environment around this nitrogen atom dictates the ligand's properties. In Quinoline, 1-benzoyl-1,2-dihydro-2,2,4-trimethyl-, the bulky trimethyl groups at the C-2 and C-4 positions create significant steric hindrance. Furthermore, the electron-withdrawing nature of the N-benzoyl group reduces the electron density on the nitrogen atom. These factors would influence the strength and geometry of any potential metal-ligand bond, making it a weaker Lewis base compared to its un-acylated counterpart. While the theoretical potential exists, specific applications of this particular compound as a ligand in catalytic systems are not widely reported.
Use in Specific Organic Transformations
The synthesis of the 1,2-dihydroquinoline (B8789712) core is a classic topic in organic chemistry, with numerous named reactions developed for its construction. Modern synthetic methods continue to refine this process. For instance, hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) of N-prenylated 2-aminobenzaldehydes has been reported as a method to form 1,2-dihydroquinolines. chemrxiv.org In this context, substrates with an N-benzoyl protecting group were shown to be effective, yielding the desired product in good yield. chemrxiv.org
Other advanced catalytic methods include gold-catalyzed intramolecular hydroarylation reactions. nih.gov This approach has been used to synthesize 4-substituted-1,2-dihydroquinolines from N-protected-N-propargylanilines. nih.gov The choice of the nitrogen-protecting group, such as an N-benzoyl or similar acyl group, can have a significant impact on the reaction's outcome and efficiency. nih.gov Furthermore, a variety of transition-metal-free and metal-catalyzed reactions, including those employing iron, gold, and rhodium, have been developed to afford 1,2-dihydroquinoline derivatives under mild conditions. organic-chemistry.org The synthesis of the title compound itself involves two key organic transformations: first, the formation of the 2,2,4-trimethyl-1,2-dihydroquinoline skeleton, typically via a variation of the Skraup synthesis, followed by the N-benzoylation of the dihydroquinoline nitrogen.
Data Tables
Table 1: Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed RCCOM chemrxiv.org A selection of N-protecting groups and their corresponding product yields.
| N-Protecting Group | Product Yield (%) |
| Tosyl (Ts) | 89 |
| Benzoyl (Bz) | 72 |
| t-Butyloxycarbonyl (Boc) | 64 |
Table 2: Properties of Diquinoline Derivatives in Optoelectronic Research worktribe.com General characteristics of diquinoline derivatives investigated for OLED applications.
| Property | Description | Relevance in Optoelectronics |
| Charge Transport | Ambipolar character (transports both holes and electrons) | Enables balanced charge injection and recombination, improving device efficiency. |
| Redox System | Low p- and moderately low n-doping systems | Facilitates efficient injection of charge carriers from the electrodes into the organic layer. |
| Tunability | Optical and electronic properties can be modified by changing heteroatoms and molecular geometry | Allows for the design of materials with specific emission colors and performance characteristics. |
Chemical Sensors and Probes (e.g., Metal Chemosensors)
The unique photophysical properties and high chelating ability of the quinoline nucleus make its derivatives suitable candidates for the development of chemical sensors. These sensors are instrumental in the detection of various ions through mechanisms such as fluorescence quenching or enhancement, and colorimetric changes. Research has demonstrated the utility of quinoline-based compounds in creating selective and sensitive probes for both cations and anions.
Despite the broad interest in quinoline derivatives for sensing applications, specific research detailing the use of Quinoline, 1-benzoyl-1,2-dihydro-2,2,4-trimethyl- as a chemical sensor or metal chemosensor is not available in the reviewed scientific literature. The focus of existing studies lies on other substituted quinolines. For instance, various quinoline derivatives have been successfully synthesized and utilized for the detection of metal ions like zinc (Zn²⁺) and lead (Pb²⁺), as well as anions such as fluoride (B91410) (F⁻) and cyanide (CN⁻). The sensing mechanism often involves the coordination of the target ion with the quinoline derivative, leading to a measurable change in its optical properties.
Agricultural Applications (e.g., Plant Growth Regulators)
In the agricultural sector, certain quinoline derivatives have been investigated for their potential to influence plant growth and development. These compounds can act as growth regulators, affecting processes such as seed germination and seedling height.
However, there is no specific information available in the searched literature regarding the application of Quinoline, 1-benzoyl-1,2-dihydro-2,2,4-trimethyl- in agriculture as a plant growth regulator. Studies in this area have explored other derivatives. For example, research has been conducted on compounds like 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline and 1-alkyl-2,2,4-trimethyl-6-aminocarbothioyl-1,2-dihydroquinoline, which have shown effects on the growth of ornamental plants. researchgate.netresearchgate.net A patent also exists for the use of a broader class of quinoline derivatives in controlling undesirable plant growth, though it does not specifically name the compound of interest. google.com
Future Research Directions and Unexplored Avenues for Quinoline, 1 Benzoyl 1,2 Dihydro 2,2,4 Trimethyl
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
Future research will likely prioritize the development of more efficient and selective synthetic routes for Quinoline (B57606), 1-benzoyl-1,2-dihydro-2,2,4-trimethyl- and its derivatives. Current methodologies can be expanded upon by exploring novel catalytic systems, such as the use of organosulfonic acid silica (B1680970) catalysts for the synthesis of the core 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) structure. The creation of compound libraries, similar to the approach taken for cis-1-benzoyl-1,2,3,4-tetrahydroquinolines, would be a valuable direction for systematically exploring structure-activity relationships (SAR). nih.gov
Furthermore, the strategy of molecular hybridization, which involves covalently linking the quinoline scaffold to other pharmacophores, presents a promising avenue. nih.gov Techniques like copper-catalyzed azide-alkyne cycloaddition, a cornerstone of "click chemistry," could be employed to create novel hybrid molecules. nih.govdntb.gov.ua This approach aims to potentially enhance biological efficacy and selectivity or to introduce new functionalities. nih.gov The synthesis of a derivative, 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (BHDQ), was achieved by introducing a benzoyl group into its precursor, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, highlighting a modular approach to derivatization. jbr-pub.org.cn
| Synthetic Strategy | Potential Advantage | Relevant Precedent |
| Novel Catalytic Systems | Increased yield, reduced reaction times, improved purity. | Use of organosulfonic acid silica catalysts for the dihydroquinoline core. researchgate.net |
| Combinatorial Synthesis | Systematic exploration of structure-activity relationships (SAR). | Preparation of a library of cis-1-benzoyl-1,2,3,4-tetrahydroquinolines. nih.gov |
| Molecular Hybridization | Enhanced biological activity, improved selectivity, novel functionalities. | Synthesis of quinoline-benzimidazole hybrids via click chemistry. nih.govdntb.gov.ua |
| Modular Derivatization | Targeted modification to explore specific interactions. | Introduction of a benzoyl group to a 6-hydroxy-dihydroquinoline precursor. jbr-pub.org.cn |
Deeper Elucidation of Complex Reaction Mechanisms
A comprehensive understanding of the reaction mechanisms governing the synthesis and reactivity of Quinoline, 1-benzoyl-1,2-dihydro-2,2,4-trimethyl- is crucial for its optimization and application. Future studies should focus on elucidating these complex pathways. Mechanistic investigations, potentially employing isotope labeling studies and Density Functional Theory (DFT) calculations, could provide detailed insights into transition states and reaction energy barriers. organic-chemistry.org Such computational and experimental approaches have been successfully used to understand the rearrangement of indazolium salts to form 1,2-dihydroquinazolines, revealing that reaction pathways are determined by the energy barriers of the ring-closing step and product stability. organic-chemistry.org Investigating the potential for this compound to participate in complex reactions, such as regioselective [4+2] cycloaddition reactions observed in structurally related benzoyl-dihydroisoquinoline salts, could uncover novel synthetic applications and reveal more about its electronic properties. researchgate.net
Advanced Computational Modeling for Predictive Research
The application of advanced computational modeling represents a significant frontier for accelerating research into Quinoline, 1-benzoyl-1,2-dihydro-2,2,4-trimethyl-. In silico methods can predict biological activity, potential metabolic pathways, and physicochemical properties, thereby guiding experimental work. Future research should leverage techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking. mdpi.com
For instance, QSAR models can describe the relationship between the topological features of ligands and their biological activities. mdpi.com Molecular docking simulations can predict the binding orientation and affinity of the compound within the active site of a protein, identifying key interactions. mdpi.comekb.eg The use of interaction fingerprints can further describe recurrent interactions between protein residues and ligand groups. mdpi.com These computational tools have been effectively used to explain why certain compounds act as antagonists for the TRPV1 receptor and to identify potential therapeutic agents against the COVID-19 main protease. mdpi.comekb.eg Applying these predictive models to Quinoline, 1-benzoyl-1,2-dihydro-2,2,4-trimethyl- could rapidly identify potential biological targets and guide the design of more potent and selective derivatives.
| Modeling Technique | Research Application | Predicted Outcome |
| QSAR | Explain variance in biological activity based on structural features. | Identify key structural motifs for desired activity. mdpi.com |
| Molecular Docking | Predict binding modes and affinities to biological targets. | Prioritize compounds for synthesis and in vitro testing. mdpi.comekb.eg |
| Interaction Fingerprints | Describe recurring protein-ligand interactions. | Understand the specific molecular interactions driving binding. mdpi.com |
| ADMET Prediction | In silico analysis of Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Assess drug-likeness and potential liabilities early in development. ekb.eg |
Exploration of New Mechanistic Biological Interactions in vitro
Expanding the in vitro investigation of Quinoline, 1-benzoyl-1,2-dihydro-2,2,4-trimethyl- is essential to uncover its biological potential. Research on the closely related analogue, 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (BHDQ), has demonstrated significant hepatoprotective effects against toxin-induced liver injury. nih.govnih.gov These studies provide a strong rationale for investigating similar activities in the title compound.
The protective mechanism of BHDQ involves the modulation of oxidative stress. nih.govnih.gov In rats with liver damage, BHDQ was shown to normalize levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). nih.govresearchgate.net Mechanistically, BHDQ promoted the activation of key antioxidant enzymes and influenced the gene transcription of Sod1 and Gpx1 through the Nrf2 (nuclear factor erythroid 2-related factor 2) and FoxO1 (forkhead box protein O1) transcription factors. nih.govnih.gov A key structural feature of BHDQ is its inability to be transformed into a toxic quinolinone metabolite, a problem associated with the antioxidant ethoxyquin. jbr-pub.org.cnnih.gov
Future in vitro studies on Quinoline, 1-benzoyl-1,2-dihydro-2,2,4-trimethyl- should explore whether it shares these antioxidant and cytoprotective mechanisms. Investigating its effect on cellular redox homeostasis, antioxidant enzyme activity, and the activation of transcription factors like Nrf2 and FoxO1 in relevant cell models is a critical next step. nih.govnih.gov
Table: Effects of BHDQ on Antioxidant Enzymes in CCl₄-Induced Liver Injury Model nih.gov
| Enzyme | Effect Observed with BHDQ Treatment |
|---|---|
| Superoxide (B77818) Dismutase (SOD) | Promoted activation changes toward control values. nih.govnih.gov |
| Catalase | Promoted activation changes toward control values. nih.govnih.gov |
| Glutathione (B108866) Peroxidase (GP) | Promoted activation changes toward control values. nih.govnih.gov |
| Glutathione Reductase (GR) | Promoted activation changes toward control values. nih.govnih.gov |
Diversification of Non-Biological Material and Catalytic Applications
While much of the focus on dihydroquinoline derivatives has been on their biological activity, a significant and largely unexplored avenue of research is their application in material science and catalysis. The unique electronic and structural properties of the dihydroquinoline ring system, combined with the 1-benzoyl substituent, suggest potential utility in these areas.
Future research could investigate the incorporation of Quinoline, 1-benzoyl-1,2-dihydro-2,2,4-trimethyl- as a monomer or functional additive in the development of novel polymers. Its heterocyclic structure could impart specific thermal, optical, or electronic properties to the resulting materials. Furthermore, the nitrogen atom within the quinoline ring could serve as a coordination site, opening up possibilities for its use as a ligand in organometallic chemistry and homogeneous catalysis. Exploring its potential as a catalyst or catalyst precursor in organic transformations is a worthwhile endeavor that could lead to new and efficient chemical processes. This diversification beyond biological applications represents a key area for innovation and discovery.
Q & A
Basic: What synthetic strategies are commonly employed for preparing 1-benzoyl-1,2-dihydro-2,2,4-trimethylquinoline, and how are intermediates validated?
Methodological Answer:
The synthesis typically involves functionalization of the quinoline core via Friedel-Crafts acylation or nucleophilic substitution. For example, triazole-functionalized quinoline derivatives can be synthesized using copper-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in the preparation of triazol-4-ylmethanol derivatives . Intermediates are validated using 1H/13C NMR (to confirm substituent positions and stereochemistry) and IR spectroscopy (to identify carbonyl and triazole groups). Reaction progress is monitored via TLC, with Rf values reported for reproducibility .
Basic: What physicochemical properties are critical for characterizing this compound, and which analytical methods are recommended?
Methodological Answer:
Key properties include melting point (e.g., 176–182°C for triazole derivatives), solubility (<0.1 g/100 mL in water at 23°C), and refractive index (1.4870) . Analytical methods:
- High-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]+ at m/z 371.1139) .
- X-ray crystallography to resolve stereochemical ambiguities, as applied in dihydroquinoline derivatives .
- HPLC for purity assessment, especially for polymers with varying molecular weights .
Advanced: How can computational modeling optimize the synthesis of quinoline derivatives with enhanced stability?
Methodological Answer:
Density Functional Theory (DFT) calculations predict reactivity patterns, such as the electron-withdrawing effects of the benzoyl group on the quinoline ring. For instance, studies on 1,2-dihydroquinoline derivatives use Mulliken charge analysis to identify nucleophilic sites for functionalization . Molecular dynamics simulations can model polymer conformations (e.g., poly(1,2-dihydro-2,2,4-trimethylquinoline)) to assess thermal stability .
Advanced: What experimental designs address discrepancies in reported reaction yields for similar quinoline derivatives?
Methodological Answer:
Contradictions in yields (e.g., 60–85% for triazole-quinoline hybrids) arise from variations in solvent polarity, catalyst loading, or temperature. To resolve these:
- Design of Experiments (DoE) tools (e.g., factorial design) optimize parameters like reaction time and stoichiometry .
- Kinetic studies (e.g., monitoring by in-situ IR) identify rate-limiting steps .
- Comparative solvent screening (e.g., chloroform vs. ethyl acetate) can improve reproducibility .
Advanced: What methodologies evaluate the biological activity of quinoline derivatives, and how are structure-activity relationships (SAR) established?
Methodological Answer:
- In vitro assays : Anticancer activity is tested via MTT assays using cell lines (e.g., HepG2), with IC50 values correlated to substituent electronegativity .
- Fluorescence spectroscopy assesses metal-binding properties (e.g., rare-earth complexes for imaging) .
- Molecular docking (e.g., with Hsp90 or DNA topoisomerases) identifies key interactions (hydrogen bonds, π-π stacking) .
Advanced: How are spectroscopic techniques combined to resolve structural ambiguities in complex derivatives?
Methodological Answer:
- 2D NMR (COSY, NOESY) : Assigns proton-proton coupling and spatial proximity (e.g., confirming the benzoyl group’s position on N1) .
- X-ray crystallography : Resolves diastereomerism in tetrahydroquinoline derivatives (e.g., puckering parameters for ring conformations) .
- Solid-state IR distinguishes keto-enol tautomerism in 4-hydroxyquinoline derivatives .
Data Contradiction Analysis: Why do polymerization degrees vary in poly(1,2-dihydro-2,2,4-trimethylquinoline) syntheses?
Methodological Answer:
Variations in polymer chain length (e.g., n = 5–15 units) arise from:
- Initiator purity : Trace moisture can terminate radical propagation .
- Temperature control : Higher temperatures (>100°C) accelerate chain transfer .
- GPC vs. NMR molecular weight determination : Discrepancies arise due to branching vs. linear structures .
Safety and Handling: What precautions are critical when handling this compound in catalytic studies?
Methodological Answer:
- Incompatibilities : Avoid strong acids (exothermic salt formation) and reducing agents (flammable H2 release) .
- PPE : Use nitrile gloves and fume hoods due to hygroscopicity and potential respiratory irritation .
- Waste disposal : Neutralize with dilute NaOH before incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
